1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(indan-5-yl)urea - 136234-83-8

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(indan-5-yl)urea

Catalog Number: EVT-3054109
CAS Number: 136234-83-8
Molecular Formula: C26H24N4O2
Molecular Weight: 424.504
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzodiazepines represent a class of heterocyclic compounds characterized by a seven-membered non-aromatic ring fused to a benzene ring. These compounds are widely recognized for their applications in medicinal chemistry, serving as a core structure in various drugs targeting the central nervous system [].

Synthesis Analysis
  • Condensation Reactions: One of the most utilized methods involves the condensation of substituted o-phenylenediamines with α,β-unsaturated carbonyl compounds, β-haloketones, or β-keto esters [].
  • Cyclization Reactions: Intramolecular cyclization of appropriately substituted precursors offers another viable route to benzodiazepines. For instance, the paper by Abdel-Rahman et al. [] describes synthesizing 1,4-benzodiazepin-2(3H)-one derivatives through the cyclization of N-substituted-N'-(2-aminobenzoyl)thioureas.
  • Modifications of Existing Benzodiazepines: Existing benzodiazepines can be modified through various chemical reactions, such as alkylation, acylation, and condensation reactions, to introduce desired substituents and explore structure-activity relationships [, , , ].
Molecular Structure Analysis
  • Position 1: Alkyl or aryl substituents at position 1 are commonly encountered and often contribute to receptor binding affinity and selectivity [, , ].
  • Position 5: Aryl substituents, particularly phenyl rings, are frequently found at position 5. These substituents can be further modified with halogens or other groups to optimize interactions with target receptors [, , , ].
  • Position 7: Substituents at this position, such as halogens or alkoxy groups, can modulate the physicochemical properties and metabolic stability of benzodiazepines [].
Chemical Reactions Analysis
  • N-Alkylation: The nitrogen atom at position 1 is susceptible to alkylation reactions, enabling the introduction of diverse alkyl groups [, ].
  • N-Acylation: Acylation at position 1 with various carboxylic acids or their derivatives is another common modification strategy [, ].
  • Condensation Reactions: The presence of a carbonyl group at position 2 makes benzodiazepines amenable to condensation reactions, allowing for the formation of imines, hydrazones, and other derivatives [].
Mechanism of Action

A significant portion of the provided papers focuses on the activity of benzodiazepine derivatives as CCK receptor antagonists, specifically targeting the CCK-B receptor subtype [, , , , , ].

Cholecystokinin (CCK) is a peptide hormone involved in various physiological processes, including gastrointestinal regulation and appetite control. The CCK-B receptor, primarily located in the central nervous system, has been implicated in anxiety, panic disorders, and nociception [].

Benzodiazepine-based CCK-B antagonists exert their effects by competitively binding to the receptor, thereby blocking the binding of endogenous CCK. This inhibition of CCK signaling leads to various downstream effects, including a reduction in gastric acid secretion [, , , ].

Applications
  • Gastrointestinal Disorders: Several studies have investigated benzodiazepine derivatives, particularly those acting as CCK-B receptor antagonists, for their potential in treating gastrointestinal disorders [, , , ]. For example, YM022, a potent and selective CCK-B antagonist, has shown promising results in preclinical models of peptic ulcers and gastric acid secretion [, ]. Similarly, YF476, another CCK-B antagonist, is under clinical investigation for gastroesophageal reflux disease (GORD) [, ].
  • Antiviral Activity: Research suggests that certain 1,4-benzodiazepines exhibit potent antiviral activity, particularly against the respiratory syncytial virus (RSV) []. This antiviral effect is predominantly associated with the S-enantiomer of these compounds [].
  • Central Nervous System Disorders: While not extensively discussed in the provided papers, benzodiazepines are well-known for their anxiolytic and sedative properties. Consequently, derivatives of these compounds hold potential for treating various central nervous system disorders, including anxiety and sleep disorders [, ].
  • Anticancer Activity: Some benzodiazepine derivatives have shown potential as anticancer agents [, ]. For instance, a series of 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas, incorporating a benzodiazepine scaffold, were synthesized and evaluated for their anticancer activity []. Some of these compounds exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines [].
Future Directions
  • Developing More Selective CCK-B Antagonists: Although several benzodiazepine-based CCK-B receptor antagonists have shown promise, developing compounds with enhanced selectivity for the CCK-B receptor over the CCK-A receptor is crucial to minimize potential side effects [, , , ].
  • Exploring Novel Therapeutic Applications: While benzodiazepine derivatives have primarily been investigated for their gastrointestinal and central nervous system effects, exploring their potential in other therapeutic areas, such as antiviral and anticancer therapies, warrants further investigation [, , ].
  • Optimizing Pharmacokinetic Properties: Research should focus on optimizing the pharmacokinetic properties of promising benzodiazepine derivatives to enhance their drug-likeness and clinical utility. This includes improving their absorption, distribution, metabolism, and excretion profiles [].

(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)butyramide

  • Compound Description: This compound is a potent γ-secretase inhibitor being investigated for potential use in Alzheimer's disease. It exhibits excellent in vitro potency with an IC50 of 0.06 nM. []
  • Relevance: This compound shares the core 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine structure with the target compound. The key difference lies in the substitution at the 3-position of the benzodiazepine ring. While the target compound has a urea linker followed by an indan-5-yl group, this compound features a butyramide side chain with three fluorine substitutions. []

N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide

  • Compound Description: This compound is a cholecystokinin A (CCK-A) antagonist. Its carbon-14 labeled analog was synthesized for use in research. []
  • Relevance: This compound shares the 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine core with the target compound. The difference lies in the substituent at the 3-position, where the target compound has a urea linker and an indan-5-yl group, while this compound has a benzamide group. []

(R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

  • Compound Description: YM022 is a potent and selective gastrin/cholecystokinin-B (CCK-B) receptor antagonist. It exhibits antisecretory and antiulcer activities. [, ]
  • Relevance: This compound shares the 2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine core and the 3-urea linker with the target compound, 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(indan-5-yl)urea. The differences lie in the substituents at the 1-position and the urea nitrogen. YM022 has a 2'-methylphenacyl group at the 1-position and a 3-methylphenyl group on the urea, whereas the target compound has a methyl group at the 1-position and an indan-5-yl group on the urea. [, ]
  • Compound Description: These compounds are carbon-14 labeled benzodiazepine CCK antagonists synthesized for research purposes. []
  • Relevance: These compounds share the 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine core with the target compound. The primary difference lies in the 3-position substituent, where these compounds have benzamide groups, while the target compound possesses a urea linker and an indan-5-yl group. []

N-(7-chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)thiophene-2-carboxamide

  • Compound Description: This compound is a CCK-A antagonist. Its carbon-14 labeled analog was synthesized for research. []

(3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476)

  • Compound Description: YF476 is a potent and orally active gastrin/CCK-B antagonist, currently under clinical investigation for treating gastroesophageal reflux disease (GORD). [, ]

1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)-urea (RSV-604)

  • Compound Description: RSV-604 is a potent anti-respiratory syncytial virus (RSV) agent. It was identified as a clinical candidate due to its potent anti-RSV activity and favorable pharmacokinetic profile. []

Properties

CAS Number

136234-83-8

Product Name

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(indan-5-yl)urea

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea

Molecular Formula

C26H24N4O2

Molecular Weight

424.504

InChI

InChI=1S/C26H24N4O2/c1-30-22-13-6-5-12-21(22)23(18-8-3-2-4-9-18)28-24(25(30)31)29-26(32)27-20-15-14-17-10-7-11-19(17)16-20/h2-6,8-9,12-16,24H,7,10-11H2,1H3,(H2,27,29,32)

InChI Key

ZEHUOBMXCFMGNC-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC4=C(CCC4)C=C3)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.